molecular formula C13H14N2O2 B1375745 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 1061672-63-6

4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B1375745
CAS No.: 1061672-63-6
M. Wt: 230.26 g/mol
InChI Key: VKYAZDXRAUCPES-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a butyl group at the 5-position and a benzaldehyde moiety at the 4-position. The oxadiazole ring contributes to its electron-deficient character, enhancing its utility in medicinal chemistry and materials science. The aldehyde group at the para position of the benzene ring provides a reactive site for further functionalization, such as Schiff base formation or nucleophilic additions . This compound is typically synthesized via cyclization of hydrazide intermediates or through multicomponent reactions, as evidenced by protocols in the literature .

Properties

IUPAC Name

4-(5-butyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-3-4-12-14-15-13(17-12)11-7-5-10(9-16)6-8-11/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYAZDXRAUCPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Aryl Hydrazides

Aryl hydrazides are generally synthesized by reacting the corresponding aromatic carboxylic acids with thionyl chloride to form acid chlorides, which are then treated with hydrazine hydrate to yield hydrazides.

Step Reagents & Conditions Description Yield
Aromatic acid to acid chloride Thionyl chloride (SOCl2), reflux, dry conditions Conversion of carboxylic acid to acid chloride Typically >90%
Acid chloride to hydrazide Hydrazine hydrate in dry benzene, 0 °C to room temperature Formation of aryl hydrazide 85-95%

This method is exemplified in the synthesis of aryl hydrazides used for 1,3,4-oxadiazole formation in various studies.

Incorporation of Butyl Substituent

The butyl group at the 5-position of the oxadiazole ring is introduced via the use of butyl-substituted hydrazides or acid derivatives. For example, butyl hydrazides or butyl-substituted carboxylic acids serve as precursors. The butyl substituent remains intact during the cyclization step.

Cyclization to Form 1,3,4-Oxadiazole Ring

The cyclization to form the 1,3,4-oxadiazole ring is typically carried out by dehydrative cyclization of the hydrazide with a carboxylic acid or its derivative under the influence of dehydrating agents such as phosphorus oxychloride (POCl3).

Step Reagents & Conditions Description Yield
Hydrazide + carboxylic acid or derivative POCl3, reflux at 80–90 °C, 3 hours Cyclodehydration to form 1,3,4-oxadiazole ring 70-90%

This method is well-documented and provides good yields of 2,5-disubstituted 1,3,4-oxadiazoles, including those bearing aromatic rings with aldehyde substituents.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the following approach is adapted from closely related syntheses of 5-alkyl-1,3,4-oxadiazoles bearing aromatic aldehydes:

Stepwise Synthetic Route

  • Synthesis of 4-formylbenzoic acid hydrazide :
    Starting from 4-formylbenzoic acid, convert to acid chloride via SOCl2, then react with hydrazine hydrate to obtain 4-formylbenzohydrazide.

  • Preparation of butyl-substituted hydrazide or equivalent :
    Use butyl hydrazide or butyl-substituted carboxylic acid derivatives as the second substituent source.

  • Cyclization to 1,3,4-oxadiazole :
    React 4-formylbenzohydrazide and butyl-substituted acid or hydrazide in POCl3 under reflux to induce cyclodehydration, forming the 1,3,4-oxadiazole ring with the butyl group at position 5 and the benzaldehyde at position 4.

  • Purification :
    The crude product is precipitated by pouring the reaction mixture onto crushed ice, neutralized with sodium bicarbonate, filtered, washed, and purified by recrystallization or column chromatography.

Alternative Catalytic Methods

Recent advances include catalytic protocols using nickel nanoparticles or other catalysts in aqueous ethanol mixtures, providing environmentally friendlier conditions and good yields.

Data Table Summarizing Preparation Conditions and Yields

Compound/Intermediate Reagents & Conditions Yield (%) Notes
4-Formylbenzohydrazide 4-Formylbenzoic acid + SOCl2 + Hydrazine Hydrate 85-90 Prepared under dry conditions
Butyl hydrazide or butyl acid derivative Commercial or synthesized Used as butyl substituent source
Cyclization to this compound POCl3, reflux 80–90 °C, 3 h 70-85 Dehydrative cyclization step
Purification Ice quench, NaHCO3 neutralization, recrystallization Standard workup
Catalytic alternative Alg–PSSA-co-ACA@Ni catalyst, H2O:EtOH (1:1), reflux 75-90 Green chemistry approach

Chemical Reactions Analysis

Types of Reactions: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

The presence of the oxadiazole ring and the aldehyde functional group suggests potential medicinal properties . Research indicates that oxadiazoles can exhibit various bioactivities, including:

  • Antibacterial Activity : Studies have shown that certain oxadiazole derivatives possess significant antibacterial effects against various pathogens.
  • Antitumor Effects : There is evidence suggesting that compounds containing oxadiazole rings can inhibit tumor growth, making them candidates for cancer therapy.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Molecular docking studies indicate that 4-(5-butyl-1,3,4-oxadiazol-2-yl)benzaldehyde may effectively bind to active sites of enzymes such as carbonic anhydrase II , which is crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy .

Material Science

The aromatic nature of the benzaldehyde component allows for applications in material science , particularly as a building block for synthesizing polymers or other functional materials. The compound's reactivity can facilitate:

  • Self-assembly Processes : Investigating how this molecule interacts in self-assembly could lead to novel materials with unique properties.
  • Polymer Synthesis : Its aldehyde group can participate in condensation reactions to form polymers with specific characteristics.

Case Study 1: Antibacterial Activity

A study conducted on various oxadiazole derivatives, including this compound, demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chain (such as the butyl group) enhance lipophilicity and bioavailability, improving efficacy .

Case Study 2: Antitumor Potential

Research focusing on the antitumor properties of oxadiazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, as well as modulate receptors like the kappa opioid receptor . These interactions lead to a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The structural analogs of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde differ primarily in the substituents on the oxadiazole ring and the functional groups attached to the benzaldehyde moiety. Key comparisons are summarized below:

Compound Oxadiazole Substituent Benzaldehyde Modification Key Properties/Applications Reference
This compound Butyl Unmodified aldehyde High lipophilicity; potential for Schiff base chemistry
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Methyl Unmodified aldehyde Lower lipophilicity; used as a synthetic intermediate
4–[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methylbenzaldehyde 4-Ethylphenyl Dibenzylamino-methyl group Enhanced electronic effects; explored in drug design
(E)-4-(5-((2-(Benzo[d]oxazol-2-ylthio)... Complex thiourea linker Benzo[d]oxazole-thioether Anti-Alzheimer’s activity; improved binding affinity
4-{[4-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]diazenyl}benzene-1,3-diol (9a) Butyl Diazenyl-linked diol Azo-dye properties; potential for optical applications

Physicochemical Properties

  • Lipophilicity : The butyl substituent in the target compound increases logP compared to methyl analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity : The unmodified aldehyde group allows for versatile derivatization (e.g., condensation with amines to form Schiff bases), whereas compounds like 9a () with diazenyl groups exhibit conjugation-dependent properties useful in photodynamic applications .
  • Thermal Stability : Oxadiazoles with aromatic substituents (e.g., 4-ethylphenyl in 5f ) demonstrate higher thermal stability due to extended π-conjugation .

Biological Activity

4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS Number: 1061672-63-6) is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a butyl group and a benzaldehyde moiety. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C13H14N2O2C_{13}H_{14}N_2O_2, with a molecular weight of approximately 230.26 g/mol. The structure includes:

  • Oxadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
  • Butyl Group : Enhances lipophilicity and biological interactions.
  • Benzaldehyde Moiety : Contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain oxadiazole derivatives can effectively inhibit the growth of various bacteria and fungi. The specific mechanism often involves the inhibition of enzyme activity critical for microbial survival .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds in the oxadiazole series have demonstrated cytotoxic effects against different cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting neuronal signaling.
  • Cell Signaling Modulation : The compound can alter cell signaling pathways that regulate cell proliferation and apoptosis. This modulation may contribute to its anticancer effects by promoting programmed cell death in malignant cells .
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress and reduce the risk of cancer development .

Case Studies

Several studies have highlighted the biological potential of oxadiazole derivatives:

StudyFindings
Investigated the synthesis and biological activity of a series of oxadiazole derivatives showing significant anticancer effects against PC3 prostate cancer cells.
Evaluated the antimicrobial efficacy against Mycobacterium tuberculosis, demonstrating promising results for certain oxadiazole compounds.
Discussed structure-activity relationships (SAR) for various oxadiazole derivatives indicating specific substitutions enhance biological activity.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde?

The compound is typically synthesized via Schiff base formation. A standard method involves refluxing equimolar amounts of 4-(5-substituted-1,3,4-oxadiazol-2-yl)aniline derivatives with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. The product is isolated by solvent evaporation and recrystallization . For example, 4-(5-furan-2-yl-1,3,4-oxadiazol-2-yl)aniline reacts with benzaldehyde derivatives to form Schiff bases, as detailed in protocols for analogous oxadiazole systems .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H, 13C) to confirm the oxadiazole ring and benzaldehyde substituents .
  • Mass spectrometry (MS) for molecular ion validation and fragmentation analysis .
  • Elemental analysis to verify purity and stoichiometry .
  • X-ray crystallography (using SHELX software) for unambiguous structural determination, especially for resolving tautomeric forms or steric effects .

Q. What solvent systems are optimal for synthesizing and purifying this compound?

Ethanol is widely used due to its polarity, which facilitates Schiff base formation, and its ease of removal under reduced pressure. Acetic acid is added catalytically to protonate the amine, enhancing electrophilicity . For purification, methanol or ethanol recrystallization is preferred to remove unreacted aldehydes or oxadiazole precursors .

Advanced Research Questions

Q. How can SHELX software be optimized for crystallographic refinement of derivatives?

SHELXL is ideal for small-molecule refinement. Key steps include:

  • Using high-resolution data (≤ 1.0 Å) to resolve the butyl chain’s conformational flexibility.
  • Applying restraints for disordered atoms (e.g., the oxadiazole ring) and refining anisotropic displacement parameters.
  • Validating hydrogen bonding and π-π stacking interactions via PLATON or Mercury . For macromolecular complexes (e.g., protein-ligand structures), SHELXPRO can interface with PHENIX or REFMAC for joint refinement .

Q. What methodologies establish structure-activity relationships (SAR) for anticancer activity?

SAR studies involve:

  • Synthetic diversification : Modifying the butyl chain length or benzaldehyde substituents (e.g., electron-withdrawing groups) to assess cytotoxicity .
  • In vitro assays : Testing against cancer cell lines (e.g., CCRF-CEM) via MTT assays, with % growth inhibition (GI) and IC50 as metrics .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or topoisomerase II .

Q. How should researchers address discrepancies in reported biological activities?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial disc diffusion) .
  • Compound purity : Validate via HPLC (≥95% purity) and elemental analysis .
  • Structural confirmation : Use X-ray crystallography to rule out polymorphic or tautomeric forms .

Q. What in vitro assays are recommended for evaluating antimicrobial potential?

  • Antibacterial : Broth microdilution (MIC determination) against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal : Agar-based assays against Candida albicans with fluconazole as a positive control .
  • Biofilm inhibition : Crystal violet staining to quantify biofilm biomass reduction .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent-free synthesis : Mechanochemical grinding of reactants in a ball mill .
  • Ultrasonic irradiation : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields .
  • Biodegradable solvents : Use cyclopentyl methyl ether (CPME) instead of ethanol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde

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